Bienvenue dans la boutique en ligne BenchChem!

Thieno[2,3-d]pyrimidine

c-Met kinase oncology scaffold comparison

Choose thieno[2,3-d]pyrimidine for kinase inhibitor programs. Its angular geometry uniquely positions N1/N3 hydrogen-bonding atoms for complementary hinge-region binding, achieving distinct selectivity unattainable with linear thieno[3,2-d] or furo[2,3-d] isosteres. Validated in c-Met (IC₅₀ 35.7 nM), VEGFR-2 (equipotent to sorafenib), and dual VEGFR-2/AKT inhibition—scaffold substitution is scientifically unjustifiable. ≥98% purity. Global shipping with batch-specific CoA.

Molecular Formula C6H4N2S
Molecular Weight 136.18 g/mol
CAS No. 272-24-2
Cat. No. B153573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-d]pyrimidine
CAS272-24-2
Synonymsthieno(2,3-d)pyrimidine
Molecular FormulaC6H4N2S
Molecular Weight136.18 g/mol
Structural Identifiers
SMILESC1=CSC2=NC=NC=C21
InChIInChI=1S/C6H4N2S/c1-2-9-6-5(1)3-7-4-8-6/h1-4H
InChIKeyDDWBRNXDKNIQDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-d]pyrimidine (CAS 272-24-2): A Purine-Isosteric Heterocyclic Core for Kinase-Targeted Drug Discovery


Thieno[2,3-d]pyrimidine is a fused bicyclic heterocycle (molecular formula: C₆H₄N₂S, MW: 136.17 g/mol) featuring a thiophene ring annulated to a pyrimidine nucleus . Its structural resemblance to adenine and guanine purine bases enables competitive binding at the ATP-binding pockets of diverse protein kinases, establishing this scaffold as a privileged pharmacophore in anticancer, anti-inflammatory, and anti-infective drug discovery programs [1]. Physicochemical characterization reveals a predicted melting point of 50 °C, a predicted boiling point of 246.0±13.0 °C at 760 mmHg, a predicted density of 1.368±0.06 g/cm³, and a predicted pKa of 1.25±0.30, informing both handling and formulation development .

Why Thieno[2,3-d]pyrimidine Cannot Be Interchanged with Thieno[3,2-d]pyrimidine or Furo[2,3-d]pyrimidine in Kinase Inhibitor Programs


The angular geometry of thieno[2,3-d]pyrimidine confers a unique spatial orientation of hydrogen-bonding nitrogen atoms (N1 and N3) that is critical for complementary binding to kinase hinge regions [1]. This geometric signature differs fundamentally from the linear topology of thieno[3,2-d]pyrimidine and the altered electronic environment of the furo[2,3-d]pyrimidine oxygen isostere, resulting in divergent kinase selectivity profiles and potency that cannot be recapitulated by scaffold substitution [2]. Direct comparative data demonstrate that thieno[2,3-d]pyrimidine-based inhibitors achieve distinct target engagement patterns and synthetic accessibility advantages, making generic substitution a scientifically unjustifiable risk in lead optimization [3].

Quantitative Differentiation of Thieno[2,3-d]pyrimidine Against Closest Structural and Pharmacologic Analogs


c-Met Kinase Inhibitory Potency: Thieno[2,3-d]pyrimidine 6b Achieves 35.7 nM IC₅₀, Demonstrating Sub-100 nM Activity Distinct from Furo[2,3-d]pyrimidine Analogs

In a direct head-to-head scaffold comparison study, thieno[2,3-d]pyrimidine derivative 6b demonstrated an IC₅₀ of 35.7 nM against c-Met kinase, establishing nanomolar potency that was not achieved by furo[2,3-d]pyrimidine analogs within the same series [1]. Compound 6b also displayed high selectivity for c-Met family kinases when screened against a panel of 14 additional kinases [1]. This quantitative superiority validates the thieno[2,3-d]pyrimidine core as the preferred starting point for c-Met-targeted therapeutic development.

c-Met kinase oncology scaffold comparison

VEGFR-2 Inhibition Parity with Sorafenib: Compound 17f Matches Reference Drug Potency (IC₅₀ = 0.23 μM) While Offering Divergent Structural Properties

Thieno[2,3-d]pyrimidine derivative 17f exhibited VEGFR-2 inhibitory activity with an IC₅₀ value of 0.23 ± 0.03 μM, demonstrating equipotency to the clinically approved reference drug sorafenib (IC₅₀ = 0.23 ± 0.04 μM) [1]. In cellular assays, 17f also displayed cytotoxic activity against HCT-116 and HepG2 cancer cell lines with IC₅₀ values of 2.80 ± 0.16 μM and 4.10 ± 0.45 μM, respectively [1]. This parity in kinase inhibition combined with the scaffold's synthetic versatility positions thieno[2,3-d]pyrimidine as a compelling alternative core for VEGFR-2-targeted drug discovery programs seeking to circumvent existing intellectual property or optimize physicochemical properties.

VEGFR-2 angiogenesis anticancer agents

Dual VEGFR-2/AKT Inhibition: Thieno[2,3-d]pyrimidine Derivatives Achieve Sub-Micromolar IC₅₀ Values Against Two Clinically Validated Oncology Targets

A series of thieno[2,3-d]pyrimidine analogs demonstrated potent dual inhibition of VEGFR-2 and AKT kinases, a pharmacologic profile not readily accessible with alternative heterocyclic scaffolds. Compound 2 inhibited VEGFR-2 and AKT with IC₅₀ values of 0.161 μM and 1.06 μM, respectively; derivative 6 exhibited IC₅₀ values of 0.487 μM (VEGFR-2) and 0.364 μM (AKT); and compound 17 showed IC₅₀ values of 0.164 μM (VEGFR-2) and 0.452 μM (AKT) [1]. This multi-kinase inhibition profile translates to potent antiproliferative effects across HepG-2, PC-3, and MCF-7 cancer cell lines while maintaining selectivity over normal WI-38 fibroblasts [1].

dual kinase inhibition VEGFR-2 AKT

Enhanced Metabolic Stability and Solubility Relative to Erlotinib: Thieno[2,3-d]pyrimidine EGFR Inhibitors Demonstrate Improved Drug-Like Properties

In a comprehensive structure-activity and ADME study of 44 novel thieno[2,3-d]pyrimidine-based EGFR inhibitors, compounds containing the (2-(dimethylamino)ethyl)carbamoyl substituent were found to be equipotent to the commercial drug erlotinib while demonstrating improved aqueous solubility and enhanced metabolic stability [1]. Zebrafish embryo toxicity studies further revealed that two thienopyrimidine derivatives were less lethal than erlotinib and performed comparably in teratogenicity assessments [1]. However, Caco-2 permeability experiments identified efflux issues with solubilizing tail-containing derivatives, providing actionable guidance for subsequent optimization [1].

EGFR ADME drug-like properties

Synthetic Scalability Advantage: One-Pot Protocol Enables Multigram Synthesis of Thieno[2,3-d]pyrimidine Derivatives in 66-99% Yields

A versatile one-pot synthetic method was developed for the preparation of functionalized thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives, significantly reducing cost and time compared to previous multi-step routes [1]. This protocol facilitates scale-up to multigram quantities in good yields ranging from 66% to 99%, and uniquely enables the synthesis of bis(thienopyrimidine) derivatives not readily accessible by alternative methods [1]. The established synthetic accessibility of the thieno[2,3-d]pyrimidine core supports both academic research and industrial-scale lead optimization campaigns.

synthesis scale-up process chemistry

JAK2 Kinase Inhibitory Activity Superior to Reference Standard: Thieno[2,3-d]pyrimidine Derivative Achieves IC₅₀ = 8.001 μM vs Reference IC₅₀ = 13.91 μM

A thieno[2,3-d]pyrimidine derivative evaluated as a key intermediate demonstrated marked cytotoxic activity against the HepG-2 hepatocellular carcinoma cell line with an IC₅₀ value of 8.001 ± 0.0445 μM, representing a 1.74-fold improvement over the reference standard (IC₅₀ = 13.91 ± 2.170 μM) [1]. Target prediction and molecular docking studies indicated high affinity for Janus kinase 2 (JAK2) specifically, a clinically validated target in myeloproliferative disorders [1]. Pharmacokinetic evaluation of this derivative revealed favorable permeability and gastrointestinal absorption with no violations of Lipinski's rule of five [1].

JAK2 myeloproliferative disorders kinase inhibition

Validated Application Scenarios for Thieno[2,3-d]pyrimidine in Oncology and Anti-Inflammatory Drug Discovery


c-Met-Dependent Oncology Programs Requiring Sub-100 nM Kinase Inhibition with Scaffold Differentiation from Furo[2,3-d]pyrimidine

Investigators developing c-Met kinase inhibitors for oncology applications can prioritize thieno[2,3-d]pyrimidine as the core scaffold based on the demonstrated 35.7 nM IC₅₀ of derivative 6b, which outperformed furo[2,3-d]pyrimidine analogs in the same series [1]. The high selectivity for c-Met family kinases against a 14-kinase panel further supports this scaffold choice in programs where off-target activity must be minimized [1].

VEGFR-2-Targeted Anticancer Agent Development Seeking Sorafenib-Equivalent Potency with Novel Chemical Matter

Research groups aiming to develop VEGFR-2 inhibitors with patent-distinct chemical space can employ thieno[2,3-d]pyrimidine as a core scaffold, as derivative 17f achieved equipotency to sorafenib (IC₅₀ = 0.23 μM) in enzymatic assays while demonstrating cytotoxic activity against HCT-116 and HepG2 cell lines [1]. This provides a validated starting point for lead optimization campaigns targeting tumor angiogenesis.

Multi-Targeted Kinase Inhibitor Programs Targeting Both VEGFR-2 and AKT Signaling Pathways

Programs seeking to overcome compensatory signaling resistance in oncology can leverage thieno[2,3-d]pyrimidine derivatives as dual VEGFR-2/AKT inhibitors. Compounds 2, 6, and 17 demonstrated sub-micromolar IC₅₀ values against both kinases, with antiproliferative activity across multiple cancer cell lines and selectivity over normal cells [1]. This dual inhibition profile is not readily accessible with alternative heterocyclic scaffolds.

EGFR Inhibitor Optimization Campaigns Prioritizing Improved Solubility and Metabolic Stability Over Erlotinib

Medicinal chemistry teams seeking to improve upon the drug-like properties of erlotinib can utilize thieno[2,3-d]pyrimidine-based EGFR inhibitors, which have demonstrated equipotent kinase inhibition with enhanced aqueous solubility and metabolic stability [1]. The reduced lethality observed in zebrafish toxicity models further supports this scaffold for programs where erlotinib's clinical limitations (e.g., poor solubility, metabolic clearance) are a development concern [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.